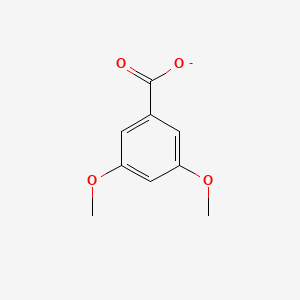

3,5-Dimethoxybenzoate

Beschreibung

Significance of Aromatic Carboxylic Acid Esters in Organic and Medicinal Chemistry

Aromatic carboxylic acid esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. ebsco.comwikipedia.org These compounds are widely distributed in nature and are responsible for the characteristic fragrances of many flowers and fruits. ebsco.com In organic chemistry, they serve as crucial intermediates and building blocks for the synthesis of more complex molecules. mdpi.com Their utility extends to medicinal chemistry, where the esterification of a carboxylic acid is a common strategy in prodrug design to improve a drug's pharmacokinetic properties. mdpi.com The relative ease of their synthesis and the extensive knowledge of their in vivo metabolic behavior make them a valuable tool for researchers. mdpi.com

Scope and Relevance of 3,5-Dimethoxybenzoate Derivatives in Contemporary Chemical Sciences

Derivatives of this compound are of considerable interest in modern chemical sciences due to their versatile applications. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring influences the molecule's electronic properties and reactivity, making it a valuable scaffold for synthesizing a variety of more complex structures. For instance, methyl this compound has been utilized as a starting material in the synthesis of mycophenolic acid analogues, which have potential pharmacological activities. sigmaaldrich.com Furthermore, derivatives of this compound have been investigated for their roles in modulating biological pathways, such as the inhibition of autophagy, a cellular degradation process. researchgate.net

Historical Context of Benzoate (B1203000) Chemistry and the Position of this compound

The history of benzoate chemistry is intrinsically linked to benzoic acid, the simplest aromatic carboxylic acid. newworldencyclopedia.orgwikipedia.org Discovered in the 16th century through the dry distillation of gum benzoin, benzoic acid and its salts (benzoates) have a long history of use, notably as food preservatives. newworldencyclopedia.orgwikipedia.orgacs.org The structural elucidation of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 was a landmark in the development of organic chemistry. newworldencyclopedia.org The industrial production of benzoic acid has evolved from early methods involving the hydrolysis of benzotrichloride (B165768) to the current, more environmentally friendly air oxidation of toluene. acs.org Within this broader history, this compound represents a specific, substituted benzoate that has gained attention for its utility in targeted synthetic and medicinal chemistry research. Its synthesis often starts from 3,5-dihydroxybenzoic acid, a derivative of the foundational benzoic acid structure. rsc.orggoogle.com

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is multifaceted. One significant trajectory is its use as a key intermediate in the synthesis of complex organic molecules. For example, it is a precursor in the multi-step synthesis of rugosaflavonoid, a natural product. rsc.org Another major area of investigation is in medicinal chemistry, where the this compound moiety is incorporated into larger molecules to study their biological activity. Research has explored derivatives as potential anticancer agents, with studies showing some compounds induce cell death in cancer cell lines. Additionally, the compound is used in fundamental chemical research, such as in studies of unusual reactions with organometallic reagents. tandfonline.com The structural features of this compound derivatives are also studied to understand their interactions with biological targets at a molecular level. nih.gov

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Research Application |

| Methyl this compound | C₁₀H₁₂O₄ | 196.20 | 2150-37-0 | Starting reagent in synthesis of mycophenolic acid analogues sigmaaldrich.com |

| Ethyl this compound | C₁₁H₁₄O₄ | 210.23 | 108983-91-1 | Synthesis intermediate google.com |

| 3,5-Dimethoxybenzohydrazide | C₉H₁₂N₂O₃ | 196.20 | 51707-38-1 | Intermediate in the design of antiparasitic and antimicrobial agents |

| Methyl 3-bromo-4,5-dimethoxybenzoate | C₁₀H₁₁BrO₄ | 275.10 | 50772-79-7 | Intermediate in pharmaceutical and agrochemical research |

| 5,7-Dimethoxychroman-3-yl this compound | C₂₀H₂₂O₇ | 374.39 | Not Available | Modulation of cardiac muscle thin filament function acs.org |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9O4- |

|---|---|

Molekulargewicht |

181.16 g/mol |

IUPAC-Name |

3,5-dimethoxybenzoate |

InChI |

InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/p-1 |

InChI-Schlüssel |

IWPZKOJSYQZABD-UHFFFAOYSA-M |

SMILES |

COC1=CC(=CC(=C1)C(=O)[O-])OC |

Kanonische SMILES |

COC1=CC(=CC(=C1)C(=O)[O-])OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies

Classical and Contemporary Approaches to 3,5-Dimethoxybenzoate Synthesis

The preparation of this compound can be achieved through several established and modern synthetic pathways. These methods often begin with precursors like resorcinol (B1680541) or 3,5-dihydroxybenzoic acid and involve key reactions such as methylation and esterification.

Multi-Step Synthesis from Resorcinol and Related Precursors

A common and well-documented route to this compound starts with resorcinol (1,3-dihydroxybenzene). This multi-step process typically involves the introduction of a carboxyl group, followed by methylation of the hydroxyl groups. One approach involves the carboxylation of resorcinol to form 3,5-dihydroxybenzoic acid. google.com This intermediate is then subjected to methylation, often using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydroxide (B78521), to yield 3,5-dimethoxybenzoic acid. google.comchemicalbook.com

An alternative strategy involves first methylating resorcinol to produce 1,3-dimethoxybenzene, followed by the introduction of the carboxyl group. google.com However, the direct carboxylation of resorcinol is often favored due to fewer steps and greater operational ease. google.com The synthesis of 3,5-dihydroxybenzoic acid from resorcinol can be achieved by reacting it with potassium carbonate and carbon dioxide under pressure. google.com

The following table summarizes a typical multi-step synthesis from resorcinol:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Resorcinol | Anhydrous potassium carbonate, carbon dioxide, dimethylformamide, 110-115 MPa, 10-11 hours | 3,5-Dihydroxybenzoic acid |

| 2 | 3,5-Dihydroxybenzoic acid | Dimethyl sulfate, sodium hydroxide solution, reflux | 3,5-Dimethoxybenzoic acid |

| 3 | 3,5-Dimethoxybenzoic acid | Absolute ethanol, concentrated sulfuric acid | Ethyl this compound |

A notable synthesis of 3,5-dimethoxybenzoic acid from 3,5-dihydroxybenzoic acid using dimethyl sulfate and potassium carbonate in acetone (B3395972) at 55°C has been reported to achieve a high yield of 98%. chemicalbook.com

Esterification Protocols for 3,5-Dimethoxybenzoic Acid

Once 3,5-dimethoxybenzoic acid is obtained, the final step to produce a this compound ester is esterification. This is a standard organic transformation and can be accomplished through several methods.

The most common method is Fischer esterification , which involves reacting 3,5-dimethoxybenzoic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. google.comscielo.br The mixture is usually heated to reflux to drive the reaction to completion. scielo.br

Another approach is the triphenyl phosphite-mediated esterification . This method is advantageous as it avoids the use of strong acids. The carboxylic acid is activated by triphenyl phosphite (B83602) to form a mixed phosphoric-carboxylic anhydride (B1165640) intermediate, which then reacts with an alcohol to form the desired ester.

The following table outlines common esterification protocols:

| Method | Alcohol | Catalyst/Reagent | Conditions |

| Fischer Esterification | Methanol or Ethanol | Concentrated Sulfuric Acid | Reflux |

| Triphenyl Phosphite-Mediated | Phenol | Triphenyl phosphite | 80-100°C |

A straightforward synthesis of methyl this compound involves dissolving 3,5-dimethoxybenzoic acid in methanol and slowly adding concentrated sulfuric acid, followed by heating to reflux for several hours. scielo.br

Alkylation and Methylation Reactions Leading to Dimethoxybenzoate Structures

Alkylation and methylation are fundamental reactions in the synthesis of dimethoxybenzoate structures. These reactions are crucial for converting dihydroxybenzoic acid precursors into their dimethoxy counterparts.

Methylation of 3,5-dihydroxybenzoic acid is a key step. The most common methylating agent is dimethyl sulfate (DMS), which is effective but toxic. chemicalbook.comunive.it The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like acetone or water. google.comchemicalbook.comgoogle.com For instance, reacting 3,5-dihydroxybenzoic acid with dimethyl sulfate and potassium carbonate in acetone at 55°C results in a high yield of 3,5-dimethoxybenzoic acid. chemicalbook.com

Microwave-assisted methylation using dimethyl carbonate (DMC), a greener alternative to DMS, has also been explored. unive.it This method, often catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can efficiently produce dimethoxybenzene derivatives from dihydroxybenzenes at milder temperatures. unive.it

The following table summarizes methylation approaches:

| Precursor | Methylating Agent | Base/Catalyst | Solvent | Conditions | Product |

| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate | Potassium carbonate | Acetone | 55°C, reflux | 3,5-Dimethoxybenzoic acid chemicalbook.com |

| 3,5-Dihydroxybenzoic acid | Dimethyl sulfate | Sodium hydroxide | Water | Reflux | 3,5-Dimethoxybenzoic acid google.com |

| 4-Amino-3,5-dimethoxybenzoic acid | Dimethyl sulfate | Potassium carbonate | Acetone | 50°C | Methyl 4-(dimethylamino)-3,5-dimethoxybenzoate google.com |

| Dihydroxybenzenes | Dimethyl carbonate | DBU | - | Microwave, 160-190°C | Dimethoxybenzenes unive.it |

Advanced Catalytic Systems in this compound Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems that offer new and efficient routes to this compound and its derivatives. These methods often provide higher selectivity and milder reaction conditions compared to classical approaches.

Transition metal catalysis, particularly with rhodium and iridium, has emerged as a powerful tool for C-H bond activation and the formation of new carbon-carbon bonds. sigmaaldrich.comrsc.orgnih.govscispace.com Rhodium- and iridium-catalyzed oxidative coupling reactions can be employed to synthesize complex molecules from benzoic acids and alkynes. sigmaaldrich.comscispace.com

For example, rhodium complexes can catalyze the oxidative coupling of benzoic acids with alkynes, leading to the formation of isocoumarin (B1212949) derivatives. sigmaaldrich.comscispace.com While not a direct synthesis of a simple this compound ester, this methodology demonstrates the potential for functionalizing the 3,5-dimethoxybenzoic acid core. The reaction proceeds via a cyclometalation intermediate. scispace.com

A plausible mechanism for the rhodium-catalyzed oxidative coupling of benzoic acid with an alkyne involves the coordination of the carboxylate to the rhodium center, followed by cyclorhodation to form a rhodacycle intermediate. scispace.com Subsequent alkyne insertion and reductive elimination yield the final product. scispace.com

Iridium catalysts have also been utilized in C-H activation and annulation processes, offering pathways to complex heterocyclic structures. researchgate.netmdpi.comsioc-journal.cn

Enzymatic catalysis offers a green and highly selective alternative for organic synthesis. While specific enzyme-mediated syntheses for this compound are not extensively documented in the provided search results, the metabolism of related compounds by microorganisms suggests the potential for biocatalytic routes.

For instance, studies on Sporomusa ovata have shown its ability to metabolize 3,4-dimethoxybenzoate through corrinoid-dependent methyl transfer reactions. bohrium.com This involves the cleavage of the C-O bond of the methoxy (B1213986) group and the transfer of the methyl group to tetrahydrofolate. bohrium.com Such enzymatic machinery could potentially be harnessed for the reverse reaction, the methylation of dihydroxybenzoates, under specific conditions.

Research into the O-demethylating enzyme systems in bacteria like Acetobacterium woodii and Clostridium thermoaceticum further highlights the existence of enzymes that act on methoxyaromatic compounds. bohrium.com The development of biocatalytic systems based on these or engineered enzymes could provide sustainable and efficient pathways for the synthesis of this compound in the future. bloomtechz.com

Organometallic Reagents in Directed Synthesis

The directed synthesis of this compound derivatives can be achieved through methods involving organometallic principles, particularly in the substitution of other functional groups with methoxy groups. A notable example is the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate, an intermediate for the antibacterial agent aditoprim. google.com In this process, 4-amino-3,5-dibromobenzoic acid undergoes a reaction with an alkali methylate, such as sodium methylate, in the presence of cuprous oxide (Cu₂O). google.com This reaction, carried out in dimethylformamide or dimethylacetamide, results in the replacement of the bromine atoms with methoxy groups to yield 4-amino-3,5-dimethoxybenzoic acid. google.com The use of cuprous oxide is crucial for facilitating this substitution, which proceeds in good yield. google.com The resulting product is then methylated to afford the final compound. google.com

Functionalization and Derivatization of the this compound Scaffold

The this compound framework is a versatile scaffold that can be readily functionalized and derivatized through various chemical reactions. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science.

Halogenation Reactions (e.g., Bromination)

The aromatic ring of this compound and its derivatives is activated towards electrophilic substitution, making halogenation a common and important transformation.

Bromination: The bromination of methyl this compound has been studied extensively. chemicalbook.comscientificlabs.co.ukgla.ac.ukrsc.org The reaction can be controlled to produce various brominated derivatives. gla.ac.ukgla.ac.uk Factors such as the reaction conditions and the reactivity of the substrate determine whether the product distribution is under kinetic or thermodynamic control. gla.ac.ukgla.ac.uk For instance, methyl 4-bromo-3,5-dimethoxybenzoate is a known derivative used as an intermediate in chemical synthesis. cymitquimica.com

Iodination: Monoiodination of methyl this compound can be achieved using reagents like iodine in combination with silver trifluoroacetate (B77799) or by using N-iodosuccinimide. beilstein-journals.org This reaction provides a route to iodo-substituted derivatives that are valuable precursors for further synthetic transformations, such as cross-coupling reactions. beilstein-journals.org For example, the combination of iodine and silver trifluoroacetate has been successfully used for the iodination of similar trimethoxybenzoic acid structures. researchgate.net

The table below summarizes some halogenation reactions of this compound derivatives.

Table 1: Halogenation Reactions of this compound Derivatives| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Methyl this compound | Bromine | Brominated derivatives | gla.ac.ukgla.ac.uk |

| Methyl this compound | I₂ / Silver trifluoroacetate or N-Iodosuccinimide | Monoiodinated derivative | beilstein-journals.org |

| 3,4-Dimethoxybenzoic acid | Bromine / conc. HCl | 3-Bromo-4,5-dimethoxybenzoic acid |

Selective Reductions and Alkylations

Selective Reductions: The ester group of this compound derivatives can be selectively reduced to an alcohol. smolecule.com For example, reducing agents like lithium aluminum hydride can convert the carbonyl group into a primary alcohol. smolecule.comvulcanchem.com This transformation is a fundamental step in the synthesis of more complex molecules, as demonstrated by the reduction of methyl this compound to 3,5-dimethoxybenzyl alcohol, which can then be further functionalized. nih.gov

Alkylations: Reductive alkylation of methyl this compound can be performed to introduce alkyl chains. publish.csiro.aupublish.csiro.au This reaction has been utilized in the synthesis of bicyclic precursors for herbicides. publish.csiro.aupublish.csiro.au The process involves the reaction of methyl this compound with haloalkanes, followed by acid hydrolysis to yield 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives. publish.csiro.au Furthermore, the methylene (B1212753) group in some derivatives, such as (2-hydroxy-6-methylquinolin-3-yl)methyl this compound, can potentially act as an alkylating agent. smolecule.com

Nucleophilic Substitution Reactions (e.g., Synthesis of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate)

A key example of nucleophilic substitution on a this compound derivative is the synthesis of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate. This compound is prepared via a nucleophilic substitution reaction using methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate) as a precursor. The reaction involves the treatment of the precursor with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as acetone. This Williamson ether synthesis results in a high yield of the desired product. The benzyloxy group can later be removed, making it a useful protecting group strategy in multi-step syntheses. rsc.org

The table below details the synthesis of methyl 4-(benzyloxy)-3,5-dimethoxybenzoate.

Table 2: Synthesis of Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-3,5-dimethoxybenzoate | Benzyl bromide, K₂CO₃, Acetone | Methyl 4-(benzyloxy)-3,5-dimethoxybenzoate | 90% | |

| 4-hydroxy-3,5-dimethoxybenzoic acid | Benzyl bromide, K₂CO₃ | 4-(Benzyloxy)-3,5-dimethoxybenzoic acid | - | rsc.org |

Reactions with Specific Reagents (e.g., Thallium(III)Trinitrate)

The reaction of methyl this compound with thallium(III) trinitrate (TTN) in trifluoroacetic acid is an unusual transformation. tandfonline.comtandfonline.com Instead of a simple oxidation or rearrangement typically observed with TTN, this reaction yields a complex product, 4-(2-carbomethoxy-4,6-dimethoxyphenyl)imino-3-carbomethoxy-5-methoxy-2,5-cyclohexadien-1-one N-oxide, in a significant 68% yield. tandfonline.com This highlights the unique reactivity of polyoxygenated methylbenzoates with this reagent. tandfonline.comresearchgate.netpaperdigest.org

This compound as a Strategic Building Block in Complex Molecule Synthesis

The this compound moiety is a valuable building block in the synthesis of a variety of complex molecules, including natural products and pharmacologically active compounds. smolecule.comevitachem.com Its derivatives serve as key intermediates in multi-step synthetic pathways.

For instance, methyl this compound was the starting reagent for the synthesis of 5,7-dimethoxy-4-methylphthalide, a crucial intermediate in the production of mycophenolic acid and its analogues. chemicalbook.comscientificlabs.co.uksigmaaldrich.com It has also been used in the synthesis of rugosaflavonoid, a natural product isolated from Rosa rugosa. rsc.org The synthesis of the chloro-version of a substrate for selective fibroblast growth factor receptor 4 inhibitors involved the reduction of methyl this compound as an early step. nih.gov Furthermore, (4-phenylphenyl) this compound is considered a versatile building block for synthesizing more complex organic compounds and may serve as a lead compound in drug discovery. smolecule.com The synthesis of leonurine, a natural product with potential clinical applications, utilizes 4-acetoxy-3,5-dimethoxybenzoic acid as an intermediate. frontiersin.org

The table below lists some complex molecules synthesized using this compound derivatives.

Table 3: Examples of Complex Molecules Synthesized from this compound Derivatives| Starting Material/Intermediate | Synthesized Molecule/Class | Application/Significance | Reference |

|---|---|---|---|

| Methyl this compound | 5,7-Dimethoxy-4-methylphthalide | Intermediate for Mycophenolic acid | chemicalbook.comscientificlabs.co.uksigmaaldrich.com |

| This compound derivative | Rugosaflavonoid | Natural product synthesis | rsc.org |

| Methyl this compound | FGFR4 inhibitor intermediate | Anti-hepatocellular carcinoma | nih.gov |

| (4-phenylphenyl) this compound | Complex organic compounds | Drug discovery lead | smolecule.com |

| 4-Acetoxy-3,5-dimethoxybenzoic acid | Leonurine | Natural product with clinical potential | frontiersin.org |

| Derivative | Starting Material | Key Application | Reference |

| 5,7-Dimethoxy-4-methylphthalide | Methyl this compound | Intermediate for Mycophenolic Acid | tandfonline.comtandfonline.comscientificlabs.co.uk |

| Isocoumarin Derivatives | This compound | Pharmaceutically active compounds | researchgate.netresearchgate.net |

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

The structural framework of this compound is integral to the synthesis of various pharmacologically important scaffolds.

Aditoprim-related intermediates: Methyl 4-dimethylamino-3,5-dimethoxybenzoate, an intermediate in the production of the antibacterial agent Aditoprim, can be synthesized from 4-amino-3,5-dibromobenzoic acid by replacing the bromine atoms with methoxy groups, followed by methylation. google.comjustia.com Aditoprim itself is a dihydrofolate reductase inhibitor. wikipedia.org

Mycophenolic Acid Analogues: As previously mentioned, this compound is a precursor to a key intermediate for mycophenolic acid. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com Researchers have also designed and synthesized analogues of mycophenolic acid with the aim of developing new treatments, such as for osteosarcoma. nih.gov These synthetic efforts often leverage intermediates derived from this compound.

| Scaffold/Analogue | Precursor/Intermediate | Pharmacological Relevance | Reference |

| Aditoprim | Methyl 4-dimethylamino-3,5-dimethoxybenzoate | Antibacterial | google.comjustia.comwikipedia.org |

| Mycophenolic Acid Analogues | 5,7-Dimethoxy-4-methylphthalide | Immunosuppressant, Anticancer | scientificlabs.co.ukchemicalbook.comsigmaaldrich.comnih.gov |

Formation of Nitrile and Indanone Derivatives

The reactivity of the 3,5-dimethoxybenzoyl system allows for its conversion into other functional groups and ring systems.

3,5-Dimethoxyphenylacetonitrile: This nitrile derivative can be prepared from methyl this compound. chemicalbook.comuidaho.edugla.ac.uk One synthetic approach involves a five-step synthesis from methyl this compound to an aldehyde precursor, which is then elaborated to the corresponding nitrile. uidaho.edu

5,7-Dimethoxyindan-1-one: This indanone derivative is another valuable synthetic intermediate that can be prepared from this compound. chemicalbook.comcookechem.com

| Derivative | Starting Material | Synthetic Utility | Reference |

| 3,5-Dimethoxyphenylacetonitrile | Methyl this compound | Intermediate for further synthesis | chemicalbook.comuidaho.edugla.ac.uk |

| 5,7-Dimethoxyindan-1-one | This compound | Synthetic Intermediate | chemicalbook.comcookechem.com |

Incorporation into Fluorinated Organic Compounds

The this compound scaffold can be incorporated into fluorinated organic compounds, which often exhibit unique chemical and biological properties due to the presence of fluorine. cymitquimica.com For instance, Methyl 2,6-difluoro-3,5-dimethoxybenzoate is a known fluorinated derivative. nih.gov The introduction of fluorine atoms can enhance properties such as metabolic stability and binding affinity, making these compounds of interest in drug discovery and materials science. ontosight.ai

| Fluorinated Compound Example | Starting Scaffold | Potential Application Area | Reference |

| Methyl 2,6-difluoro-3,5-dimethoxybenzoate | This compound | Drug Discovery, Materials Science | cymitquimica.comnih.govontosight.ai |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for 3,5-Dimethoxybenzoate and its Derivatives

High-resolution spectroscopy offers an in-depth view of the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational and Electronic Spectroscopy are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound and its derivatives, ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic ring and differentiating between various isomers.

The key features of an NMR spectrum used to distinguish isomers include the number of unique signals, their chemical shifts (position on the x-axis), the integration (area under the signal, proportional to the number of protons), and the multiplicity or splitting pattern (e.g., singlet, doublet, triplet), which reveals neighboring nuclei. youtube.com

In a typical ¹H NMR spectrum of a this compound ester like methyl this compound, the symmetry of the molecule is readily apparent. The two methoxy (B1213986) groups at positions 3 and 5 are chemically equivalent, thus producing a single signal. Likewise, the protons at positions 2 and 6 are equivalent, and the proton at position 4 is unique. This leads to a characteristic set of signals that distinguishes it from other dimethoxybenzoate isomers (e.g., 2,3-, 2,4-, or 3,4-dimethoxybenzoate), which would exhibit more complex and less symmetric patterns.

Research Findings:

For Methyl this compound , ¹H NMR spectra show distinct signals corresponding to the aromatic protons and the methoxy groups. chemicalbook.com In DMSO-d₆, the proton at C4 (labeled B) appears around δ 6.780 ppm, while the two equivalent protons at C2 and C6 (labeled A) are found at δ 7.069 ppm. The six protons of the two equivalent methoxy groups (labeled D) resonate as a singlet at δ 3.800 ppm, and the methyl ester protons (labeled C) appear at δ 3.849 ppm. chemicalbook.com

For derivatives like Isopropyl 4-hydroxy-3,5-dimethoxybenzoate , the ¹H NMR spectrum in CDCl₃ shows two aromatic protons as a singlet at δ 7.22 ppm, the isopropyl CH as a septet at δ 5.20 ppm, the six methoxy protons as a singlet at δ 3.90 ppm, and the six isopropyl methyl protons as a doublet at δ 1.35 ppm.

¹³C NMR spectroscopy further confirms the carbon skeleton. For instance, in Methyl 3-bromo-4,5-dimethoxybenzoate , the carbonyl carbon of the ester group is typically observed in the range of δ 167–170 ppm.

| Assignment | Chemical Shift (ppm) in DMSO-d₆ chemicalbook.com | Chemical Shift (ppm) in Acetone-d₆ chemicalbook.com | Multiplicity | Integration |

|---|---|---|---|---|

| Aromatic H (C2, C6) | 7.069 | 7.117 | Doublet | 2H |

| Aromatic H (C4) | 6.780 | 6.692 | Triplet | 1H |

| Ester CH₃ | 3.849 | 3.859 | Singlet | 3H |

| Methoxy OCH₃ (C3, C5) | 3.800 | 3.825 | Singlet | 6H |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound.

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique used in mass spectrometry that is particularly well-suited for the analysis of thermally stable compounds with low to medium polarity and molecular weights typically under 1500 Da. wikipedia.orgnih.gov The process involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.orgmsaltd.co.uk A sample solution is passed through a heated nebulizer, where it is vaporized. The resulting gas-phase analyte and solvent molecules are then ionized by a corona discharge, which generates reactant ions from the solvent. wikipedia.orgnih.gov These reactant ions then transfer a proton to the analyte molecules, typically forming protonated molecules [M+H]⁺. wikipedia.orgnih.gov

APCI is advantageous for compounds like this compound derivatives that may not be polar enough to ionize efficiently by electrospray ionization. nationalmaglab.org Because it is a soft ionization method, it produces minimal fragmentation in the ion source, resulting in mass spectra that are often dominated by the intact molecular ion species. msaltd.co.ukresearchgate.net This simplifies spectral interpretation and provides a clear determination of the molecular weight. The technique can be effectively coupled with liquid chromatography (LC) for the analysis of complex mixtures. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound and its derivatives, HRMS is the definitive method for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

Research Findings:

In the analysis of a derivative, Methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate , HRMS was used to confirm its composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₁H₁₃BrO₄) was 289.0031, while the experimentally found mass was 289.0072. nih.gov

For Methyl 3-bromo-4,5-dimethoxybenzoate , HRMS provided an exact mass confirmation for the [M+H]⁺ ion of 275.9978 for the formula C₁₀H₁₁BrO₄.

A study on manuka honey identified a derivative, This compound-4-diglucoside (leptosperin) , using liquid chromatography-high resolution mass spectrometry (LC-HRMS), demonstrating the technique's sensitivity and accuracy in complex matrices. nih.govchrom-china.com

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|---|

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3,5-dimethoxybenzoate | C₁₄H₁₇N₃O₅ | [M+1] | 308.1202 | 308.1215 | nih.gov |

| Methyl 4-(2-bromoethoxy)-3,5-dimethoxybenzoate | C₁₁H₁₃BrO₄ | [M+H]⁺ | 289.0031 | 289.0072 | nih.gov |

Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation (FTIR) or inelastically scattered light (Raman). uio.no These techniques provide a molecular "fingerprint" based on the functional groups present in a molecule. taylorfrancis.com

Fourier Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared light by a molecule as its bonds vibrate (stretch, bend, rock). The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups. For this compound, characteristic bands for the ester carbonyl (C=O), C-O ether linkages, and aromatic C-H and C=C bonds are expected. FTIR spectra can be obtained from samples in various states (solid, liquid, gas) and are widely used for compound identification and verification. taylorfrancis.comku.edu.kw

Raman Spectroscopy is a complementary technique that measures the light scattered from a sample. While FTIR is based on changes in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that symmetric vibrations and non-polar bonds, which may be weak in an FTIR spectrum, can produce strong signals in a Raman spectrum.

Research Findings:

The IR spectra of metal complexes of this compound show characteristic bands for the carboxylate group that are altered compared to the free 3,5-dimethoxybenzoic acid, where the –COOH group shows a band at 1684 cm⁻¹. chempap.org

For Isopropyl 4-hydroxy-3,5-dimethoxybenzoate , the FTIR spectrum is expected to confirm the presence of an ester C=O stretch around 1700 cm⁻¹ and a hydroxyl (–OH) group stretch near 3400 cm⁻¹.

The spectrum for 3,5-Dimethoxybenzoic acid shows characteristic bands for the carboxylate group. nih.gov In its metal complexes, the asymmetric (νas) and symmetric (νs) vibrations of the COO⁻ group provide information on the coordination mode of the ligand to the metal ion. chempap.orgscielo.br

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | C=O Stretch | ~1684 | chempap.org |

| Ester (R-COOR') | C=O Stretch | ~1700 | |

| Hydroxyl (-OH) | O-H Stretch | ~3400 | |

| Aromatic Ring | C=C Stretch | 1600-1450 | General IR Correlation |

| Ether (Ar-O-CH₃) | C-O Stretch | 1250-1000 | General IR Correlation |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. prgc.ac.ineopcw.com The absorption spectrum is a plot of absorbance versus wavelength and is characteristic of the chromophores (light-absorbing groups) within the molecule. The benzene (B151609) ring and carbonyl group in this compound act as chromophores, giving rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax) can be influenced by the substitution pattern and the solvent.

Near-Infrared (NIR) Spectroscopy measures absorption in the wavelength range of approximately 780 to 2500 nm. NIR absorptions are primarily due to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H stretches. nist.gov While these bands are typically much weaker and broader than fundamental vibrations seen in the mid-infrared (FTIR), NIR spectroscopy can be a valuable tool for quantitative analysis and process monitoring due to its ability to penetrate samples with little to no preparation. For this compound, NIR spectra would be dominated by absorptions related to its aromatic and methyl C-H bonds.

Research Findings:

UV-Vis spectroscopy is a common technique for the quantitative determination of compounds that absorb UV radiation and can be used to detect the presence of specific functional groups. prgc.ac.in

SpectraBase, a spectral database, lists the availability of a UV-Vis spectrum for a related compound, Methyl 4-hydroxy-3,5-dimethoxy-benzoate. spectrabase.com

The electronic spectra of metal complexes with this compound show absorption bands whose positions vary and can be greater than those for isomers like 2,3-dimethoxybenzoates, indicating the influence of the substituent positions on the electronic structure. chempap.org

NIR absorption is sensitive to vibrating groups like carbonate ions (CO₃²⁻), which can have characteristic absorption bands around 3.5 µm (2857 cm⁻¹) and 4.0 µm (2500 cm⁻¹). nist.gov While not directly a part of the this compound structure, this illustrates the type of information NIR can provide.

Mass Spectrometry (MS) Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained.

Single-crystal X-ray diffraction has been successfully employed to determine the crystal structures of various salts and derivatives of 3,5-dimethoxybenzoic acid. For instance, the molecular salt 1-phenylethan-1-aminium 4-hydroxy-3,5-dimethoxybenzoate was synthesized and its structure confirmed through single-crystal XRD. oalib.com This analysis revealed that the compound crystallizes in the monoclinic system. oalib.com

In a more recent study, the crystal structure of methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate was determined. researchgate.net The data collected allowed for the precise measurement of its crystal cell dimensions and the determination of its space group. In this structure, the methyl 4-hydroxy-3,5-dimethoxybenzoic acid portion is nearly planar, while the 2-ethoxy-2-oxoethoxy group is oriented perpendicularly to it. researchgate.net

Powder X-ray diffraction is an essential technique for analyzing polycrystalline materials, where the sample consists of many small, randomly oriented crystallites. This method is particularly useful when growing single crystals of sufficient size and quality is not feasible.

Studies on copper(II) this compound have utilized PXRD to characterize its solid-state nature. The analysis of the diffractograms indicated that the Cu(II) complex is a polycrystalline compound. scielo.brscielo.brscielo.br While attempts to grow single crystals for a more detailed structural determination were unsuccessful, the PXRD patterns confirmed the crystalline nature of the material and suggested a structure different from related dimethoxybenzoate complexes. scielo.brscielo.br These measurements are crucial in verifying the products of synthesis and confirming their crystallinity. scielo.br

Photophysical Characterization of this compound Systems

The interaction of this compound-containing molecules with light is a key area of investigation, revealing pathways of energy absorption, dissipation, and chemical transformation.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study short-lived excited states of molecules. In a notable study, the photoreaction of 3',5'-dimethoxybenzoin (DMB), a derivative of this compound, was investigated using both femtosecond (fs-TA) and nanosecond (ns-TA) transient absorption spectroscopy. hku.hknih.gov

Upon excitation with a 266 nm laser pulse in acetonitrile (B52724), the study found that DMB undergoes a rapid intersystem crossing (ISC) process with a time constant of 7.6 ps. nih.gov This leads to the formation of an nπ* triplet state. From this triplet state, a photo-induced α-cleavage (a Norrish Type I reaction) occurs, generating radical species on a picosecond timescale. hku.hknih.gov The introduction of the two methoxy groups in the 3,5-positions was found to stabilize the resulting alcohol radical, providing a stronger driving force for the cleavage reaction compared to unsubstituted benzoin. nih.gov The transient absorption spectra provided direct evidence for the formation and evolution of the transient species involved in this photochemical reaction. hku.hk

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. fiveable.me

For 3',5'-dimethoxybenzoin (DMB), the photo-cleavage quantum yield was determined to be 0.54. hku.hknih.gov This value is significantly higher than that of the parent compound, benzoin, which has a quantum yield of 0.35. hku.hknih.gov This increased quantum yield indicates that the presence of the 3,5-dimethoxy substituents makes DMB a more efficient photoinitiator. hku.hk The higher efficiency is attributed to the stabilizing effect of the methoxy groups on the radical intermediates formed during the α-cleavage process. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the calculation of a molecule's electronic structure and related properties with a favorable balance of accuracy and computational cost. scirp.org For molecules like 3,5-Dimethoxybenzoate, DFT methods such as B3LYP are widely used to predict geometry, vibrational frequencies, and reaction energetics. mdpi.com The extension of this theory, Time-Dependent DFT (TD-DFT), allows for the investigation of excited states and the prediction of electronic spectra. sissa.it

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates and locate transition states. This allows for a detailed understanding of reaction mechanisms. For example, the bromination of methyl this compound can be computationally modeled to understand its regioselectivity and reaction kinetics. sigmaaldrich.com

In a typical electrophilic aromatic substitution reaction, DFT can be used to calculate the activation free energies for different pathways. pku.edu.cn For this compound, the two methoxy (B1213986) groups are electron-donating, activating the aromatic ring towards electrophilic attack. DFT calculations can precisely quantify the energies of the sigma-complex intermediates and the corresponding transition states for substitution at the ortho and para positions relative to the carboxylate group. These calculations often reveal that even complex, multi-step organic reactions can be modeled, although the accuracy can vary between different DFT functionals, highlighting the need for careful benchmarking against experimental data or higher-level computations. mdpi.comosti.gov

A key application of DFT and TD-DFT is the prediction of various spectroscopic properties. researchgate.netcp2k.org Experimental Raman spectra for 3,5-dimethoxybenzoic acid and its methyl ester are available and serve as excellent benchmarks for computational methods. nih.govnih.gov

DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical Raman spectrum. By comparing the calculated spectrum to the experimental one, a detailed assignment of the vibrational bands to specific molecular motions can be achieved. For instance, characteristic vibrations such as the C=O stretch of the carboxyl group, the aromatic C-C stretching modes, and the C-O-C stretches of the methoxy groups can be precisely identified. While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement.

Table 1: Comparison of Experimental and Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in 3,5-Dimethoxybenzoic Acid

| Functional Group Vibration | Experimental Raman Shift (cm⁻¹) (Approximate) | Hypothetical DFT Calculated Wavenumber (cm⁻¹) |

| Carboxyl C=O Stretch | ~1680-1700 | ~1720-1750 |

| Aromatic C=C Stretch | ~1600 | ~1630 |

| Methoxy C-O-C Asymmetric Stretch | ~1200-1300 | ~1250-1350 |

| Methoxy C-O-C Symmetric Stretch | ~1050-1150 | ~1080-1180 |

Note: Hypothetical calculated values are based on typical performance of DFT methods (e.g., B3LYP/6-31G) before frequency scaling.*

DFT is fundamentally a method for solving the electronic structure of a molecule. northwestern.edu Key insights are derived from the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the electron-donating methoxy groups raise the energy of the HOMO, which is typically a π-orbital delocalized over the benzene (B151609) ring. This makes the molecule susceptible to electrophilic attack. The LUMO is often a π* orbital. Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are other valuable tools. NBO analysis can reveal details about charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov The MEP map visually displays the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov In this compound, the most negative potential (red/yellow) is expected around the carboxylate oxygen atoms, indicating the primary site for electrophilic attack or coordination to metal ions.

Molecular Modeling for Structure-Activity Relationships (SAR)

Molecular modeling techniques are crucial for establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural or physicochemical properties with its biological activity.

The electronic properties and lipophilicity of this compound and its derivatives are key determinants of their interactions with biological targets like enzymes. The two methoxy groups are electron-donating, which increases the electron density on the aromatic ring. Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), governs how a molecule distributes between aqueous and lipid environments, affecting its ability to cross biological membranes and interact with hydrophobic pockets in proteins. The computed XLogP3 for methyl this compound is 2.1, indicating moderate lipophilicity. nih.gov

A notable example involves derivatives of this compound used in the synthesis of potential antitubercular agents. rsc.orgscispace.comrsc.org In a study on dihydrorugosaflavonoid derivatives synthesized from a methyl 2-acetyl-3,5-dimethoxybenzoate precursor, molecular docking was used to investigate their binding to enzymes in Mycobacterium tuberculosis. rsc.orgscispace.comrsc.org The study revealed that these compounds could dock into the active sites of β-ketoacyl-ACP reductase (MabA) and pantothenate kinase (PanK), two enzymes crucial for bacterial survival. rsc.orgrsc.org The interactions involved key amino acid residues within the enzyme active sites, and the inhibitory activity (measured as IC₅₀ values) could be correlated with the structural features of the synthesized molecules. rsc.org This demonstrates how the core structure derived from this compound contributes to a framework that can be modified to optimize biological interactions.

Table 2: Molecular Docking Insights for a this compound-Derived Scaffold

| Target Enzyme | PDB ID | Key Interacting Residues | Biological Implication |

| β-ketoacyl-ACP reductase (MabA) | 1UZN | Ser140, Gly139 | Inhibition of mycolic acid biosynthesis, a key component of the M. tuberculosis cell wall. scispace.comrsc.org |

| Pantothenate kinase (PanK) | 3AF3 | Ala100, Gly102, Ser104, Arg238 | Disruption of the coenzyme A (CoA) biosynthetic pathway. rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

While crystal structures provide a static picture of a molecule's conformation in the solid state, its behavior in solution can be much more dynamic. Conformational analysis explores the different spatial arrangements of a molecule's atoms, while molecular dynamics (MD) simulations track these movements over time. nih.gov

The crystal structure of 3,5-dimethoxybenzoic acid reveals its conformation and packing in the solid state. nih.gov However, in solution, the molecule has conformational flexibility, primarily around the rotatable bonds of the carboxyl and methoxy groups. MD simulations can be employed to explore this conformational landscape. ucr.edumdpi.com By simulating the molecule in a solvent box over nanoseconds, one can observe the torsional rotations and identify the most stable or populated conformations. This provides insight into the molecule's average shape and flexibility in a biologically relevant environment, which is critical for understanding its interaction with receptor binding sites. ucr.edu For this compound, simulations could quantify the rotational barriers of the methoxy groups and the preferred orientation of the carboxylic acid group relative to the aromatic ring.

Thermochemical Analysis of this compound Transformations

The study of the thermochemical properties associated with the transformations of this compound and its derivatives is crucial for understanding reaction feasibility, mechanisms, and stability. This analysis is approached through both experimental techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and computational chemistry methods, primarily density functional theory (DFT). These approaches provide valuable data on enthalpy, Gibbs free energy, and activation energies for various reactions.

Experimental Thermochemical Analysis

Experimental studies on the thermal behavior of this compound compounds often involve metal complexes. For instance, the thermal stability of copper(II) this compound has been investigated. These complexes are stable at room temperature but decompose upon heating. The initial stage of decomposition for the hydrated copper(II) this compound involves the loss of water molecules, an endothermic process, before the organic ligand begins to decompose at higher temperatures. science.govresearchgate.net

Thermogravimetric analysis (TGA) coupled with other techniques like Fourier-transform infrared spectroscopy (FTIR) has been used to study the thermal decomposition of lanthanide(III) complexes with this compound. researchgate.net In these studies, the activation energy (Ea) for the first stage of decomposition of isomorphous complexes of the formula [Ln(C9H9O4)3(phen)] (where Ln is a lanthanide and phen is 1,10-phenanthroline) was calculated using integral iso-conversional non-linear methods. researchgate.net This provides insight into the energy barrier for the initial thermal breakdown of these compounds.

The enthalpy of sublimation for the parent acid, 3,5-dimethoxybenzoic acid, has been determined experimentally. The standard enthalpy of sublimation (ΔHsub°) is reported as 127.1 ± 0.6 kJ/mol. uni-muenchen.de This value is fundamental for constructing thermochemical cycles and deriving other thermodynamic quantities.

Computational and Theoretical Insights

Computational chemistry, particularly DFT, offers a powerful tool for investigating the thermochemistry of reactions where experimental data is scarce. DFT calculations can provide detailed energetic profiles of reaction pathways, including the relative stabilities of reactants, intermediates, transition states, and products.

An example of the application of DFT in this area is the study of synthetic routes involving derivatives of this compound. In a synthetic study towards the natural product A74528, the reduction of methyl this compound is a key step. uni-muenchen.de DFT calculations were employed to investigate the relative stabilities of reaction intermediates. For a model compound, it was found that the desired epimer is approximately 40 kJ/mol more stable than the undesired epimer, providing a quantitative measure of the thermodynamic preference for the observed stereochemical outcome. uni-muenchen.de

Furthermore, theoretical studies on related phenolic compounds, such as methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate), have calculated various reaction enthalpies associated with antioxidant activity. These include bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), which are critical for understanding reaction mechanisms in different chemical environments. science.govresearchgate.net While not direct transformations of this compound, these studies showcase the capability of computational methods to elucidate thermochemical parameters.

The following table summarizes some of the available thermochemical data for this compound and related transformations.

Interactive Data Table: Thermochemical Data for this compound and Related Compounds

| Compound/Transformation | Parameter | Value | Method | Notes | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxybenzoic Acid | Standard Enthalpy of Sublimation (ΔHsub°) | 127.1 ± 0.6 kJ/mol | Vapor Pressure Measurement | - | uni-muenchen.de |

| Reduction of Methyl this compound derivative | Relative Stability of Epimers (ΔE) | ~40 kJ/mol | DFT Calculation | Energy difference between desired and undesired epimers in a synthetic intermediate. | uni-muenchen.de |

| Lanthanide(III) this compound complexes | Activation Energy (Ea) of Decomposition | Data calculated | TGA/DSC | For the first stage of thermal decomposition. | researchgate.net |

Role in Natural Products and Biological Interactions Excluding Human Clinical Data

Occurrence and Isolation from Natural Sources

3,5-Dimethoxybenzoate, and its corresponding acid form, 3,5-dimethoxybenzoic acid, have been identified as metabolites in a variety of plant species. nih.govebi.ac.ukchempure.in Its presence has been documented in the seeds of Calophyllum polyanthum, a tall evergreen tree found in the tropical wet evergreen forests of the Western Ghats in India and other parts of Southeast Asia. ebi.ac.ukefloraofindia.com In a study of the ethanolic extract of Calophyllum polyanthum seeds, 3,5-dimethoxybenzoic acid was isolated along with several other compounds, including new pyranocoumarin (B1669404) diastereoisomers. ebi.ac.uk

The compound has also been found in the whole plant of Caragana conferta, a species native to the Himalayas. ebi.ac.uk An investigation of the ethyl acetate (B1210297) soluble fraction of this plant led to the isolation of 3,5-dimethoxybenzoic acid alongside a new isoflavone, conferin, and other known compounds. ebi.ac.uk

Furthermore, derivatives of this compound have been associated with Camellia sinensis, the plant species used to produce tea. While direct isolation of this compound itself from Camellia sinensis is not explicitly detailed in the provided results, the presence of related methoxylated compounds and their derivatives in tea plants suggests a potential role within the plant's metabolic framework. researchgate.netbiodeep.cnresearchgate.net For instance, herbivore-induced wounding of tea leaves can lead to the production of various volatile compounds and alter the metabolic profile of neighboring undamaged plants, which includes changes in the levels of various phenolic compounds. researchgate.netresearchgate.net Additionally, compounds with similar structural motifs, such as methyl 3-hydroxy-4,5-dimethoxybenzoate, a gallic acid derivative, have been isolated from other plants and are known to be present in Camellia sinensis. medchemexpress.commedchemexpress.com

The biosynthesis of dimethoxybenzoate derivatives in plants is linked to the broader phenylpropanoid and polyketide pathways, which are responsible for the production of a wide array of secondary metabolites. rsc.org These pathways generate a variety of phenolic compounds, including flavonoids and lignin (B12514952). rsc.org The formation of the basic flavanone (B1672756) backbone involves the combination of products from the polyketide and phenylpropanoid pathways, a process mediated by enzymes like chalcone (B49325) synthase and chalcone isomerase. rsc.org

Subsequent modifications, such as methylation, lead to the diverse range of flavonoids found in plants. rsc.org The biosynthesis of tricin, a flavone (B191248) that can be incorporated into the lignin of monocots, provides a model for how such methoxylated compounds are formed. rsc.org This suggests a potential connection between the biosynthesis of compounds like this compound and the lignification process in certain plants. rsc.org

Enzymatic Transformations and Biocatalysis Involving this compound

In vitro studies have explored the interaction of this compound and its derivatives with various enzymes. For instance, the enzymatic transformation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a structurally related compound, by polyphenoloxidase from the white-rot fungus Trametes versicolor has been investigated. nih.gov This research helps in understanding the mechanisms of enzymatic reactions involving dimethoxylated aromatic compounds. nih.gov

Molecular docking studies have also been employed to investigate the binding of derivatives of this compound to specific enzyme targets. In one study, dihydrorugosaflavonoid derivatives, which can be synthesized from precursors like methyl 2-acetyl-3,5-dimethoxybenzoate, were evaluated for their potential to inhibit enzymes in Mycobacterium tuberculosis. nih.govrsc.org These computational studies showed that certain derivatives could dock into the active sites of enzymes such as β-ketoacyl-ACP reductase (MabA) and pantothenate kinase (PanK), suggesting a potential for enzyme inhibition. nih.govrsc.org

The microbial metabolism of dimethoxylated aromatic compounds is a crucial part of the carbon cycle. Bacteria and fungi have evolved enzymatic systems to degrade these compounds, often as a source of carbon and energy. The degradation of compounds structurally similar to this compound, such as veratrate (3,4-dimethoxybenzoate) and vanillate (B8668496) (4-hydroxy-3-methoxybenzoate), has been studied in various microorganisms. researchgate.netnih.gov

In many cases, the initial step in the degradation pathway is O-demethylation, where the methoxy (B1213986) groups are removed to form hydroxyl groups. researchgate.netnih.gov For example, in Comamonas testosteroni, the metabolism of veratrate and vanillate proceeds via protocatechuate. nih.gov This process is mediated by oxygenases that require NAD(P)H for their activity. nih.gov

However, in some instances, this compound has been shown to be resistant to microbial degradation under specific conditions. In a study with the freshwater sediment isolate Parasporobacterium paucivorans, no methanethiol (B179389) formation was observed upon the addition of this compound, indicating that this particular bacterium could not utilize it as a substrate for this specific metabolic process under the tested conditions. nih.gov Similarly, this strain did not show growth on this compound. nih.gov

The degradation of complex organic matter, including aromatic compounds, often involves microbial consortia where different species work together to break down the substrate. frontiersin.org

Applications in Materials Science and Analytical Chemistry

Development of Advanced Materials Incorporating 3,5-Dimethoxybenzoate Moieties

The incorporation of this compound and its derivatives into larger molecular structures allows for the fine-tuning of material properties. The specific arrangement of its functional groups can influence optical, physical, and chemical characteristics, leading to the creation of novel materials for various technological applications.

Organic nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including high-speed information processing and optical data storage. researchgate.netresearchgate.netrsc.org The NLO response in organic molecules often arises from a structure that facilitates intramolecular charge transfer, typically in donor-π-acceptor (D-π-A) or acceptor-donor-acceptor (A-D-A) frameworks. nih.gov

While extensive research has been conducted on related isomers, such as the synthesis and characterization of 8-hydroxyquinolinium 3,4-dimethoxybenzoate as an NLO crystal researchgate.net, the this compound moiety also possesses features suitable for NLO applications. The methoxy (B1213986) groups (-OCH₃) act as electron donors, which can be paired with an electron-accepting component within a larger molecule to create the necessary electronic asymmetry. In materials like organic salts, proton transfer from an acidic acceptor to a basic donor can form hydrogen-bonded structures that crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG), a key NLO property. researchgate.net The design of such materials involves deliberate molecular engineering to optimize the bulk properties of the solid by modifying the structure of individual molecules. jhuapl.edu

The this compound unit can be integrated into polymer chains or used as a functionalizing agent for surfaces to create coatings and films with specific properties. Its aromatic core provides rigidity and thermal stability, while the methoxy groups can influence solubility, reactivity, and intermolecular interactions.

In polymer synthesis, derivatives of 3,5-dimethoxybenzoic acid can be used as monomers or co-monomers. The resulting polymers may exhibit enhanced thermal stability or specific optical properties. For instance, incorporating such aromatic units into a polymer backbone can increase its glass transition temperature and improve its mechanical strength. Functional films containing these moieties could be designed for applications in electronics or as protective coatings, where their chemical structure contributes to desired surface properties and environmental resistance.

Organic-inorganic hybrid materials combine the distinct properties of organic molecules (like flexibility and functionality) with those of inorganic materials (like durability and thermal stability) in a single composite. mdpi.comresearchgate.netrsc.org These materials can be synthesized through methods like the sol-gel process, where organic components are covalently bonded to an inorganic network, such as silica (B1680970). rsc.orgmdpi.com

Derivatives of this compound functionalized with hydrolysable groups, such as trialkoxysilanes, can act as precursors in these syntheses. rsc.org Upon hydrolysis and polycondensation, the this compound unit becomes covalently integrated into the inorganic matrix. This approach allows for the creation of hybrid materials where the organic moiety is uniformly distributed throughout the inorganic framework. Such materials have potential applications in catalysis, sensing, and drug delivery, where the properties of both the organic and inorganic components are crucial. mdpi.comnih.gov For example, metal-organic frameworks (MOFs), a class of porous hybrid materials, can be constructed using organic ligands to bridge metal ions, and the functional groups on the ligand influence the framework's structure and properties. rsc.orgmdpi.com

Table 1: Research Findings on Materials Incorporating Dimethoxybenzoate Moieties

Material Type Specific Example/Concept Role of the Benzoate (B1203000) Moiety Key Properties and Findings Reference Organic NLO Material 8-hydroxyquinolinium 3,4-dimethoxybenzoate (related isomer) Acts as the anionic component in an organic salt, contributing to a non-centrosymmetric crystal structure. The material exhibits second-harmonic generation (SHG) efficiency and is thermally stable up to 130 °C. It possesses a wide optical transparency window. researchgate.net Organic NLO Material General A-D-A type conjugated molecules The dimethoxybenzene ring can serve as an electron-donating (D) core. Molecular structure significantly influences intramolecular charge transfer, which is critical for NLO characteristics. Increasing conjugation length can enhance the NLO response. medchemexpress.com Organic-Inorganic Hybrid Crown ether-bridged polysilsesquioxanes Organic precursor with hydrolysable Si(OR)₃ groups covalently links to the silica network. The organic moiety is successfully incorporated, and the resulting material demonstrates the ability to chelate alkali metal cations like Na⁺ and K⁺. Organic-Inorganic Hybrid Drug delivery systems Organic drug molecules (e.g., quercetin) are incorporated into a silica matrix. Hydrogen bonding between the organic molecule and the inorganic silica surface is crucial for the successful formation of the hybrid material.

Analytical Applications of this compound and its Derivatives

In the field of analytical chemistry, accuracy and reliability are paramount. This compound and its ester, methyl this compound, serve as important tools for ensuring the quality and accuracy of analytical measurements.

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. nih.govmedchemexpress.com Methyl this compound is commercially available in high purity, often 98% or greater, making it suitable for use as a reference standard. thermofisher.comfishersci.ca

In this capacity, it is used to:

Calibrate Analytical Instruments: A solution of known concentration (calibrant) is prepared from the high-purity standard. This is used to generate a calibration curve, which plots the instrument's response against the concentration of the analyte. This curve is then used to determine the concentration of the compound in unknown samples. nih.gov

Verify Method Performance: It is used in the preparation of quality control (QC) samples to validate analytical methods, ensuring they are accurate, precise, and reproducible. nih.gov

Identify Compounds: In techniques like chromatography, the retention time of the pure standard is compared to the retention time of a peak in a sample mixture to confirm the identity of the compound.

The use of a well-characterized reference material is a fundamental requirement for quality control in many industries, including pharmaceuticals and environmental testing.

Developing robust analytical methods is essential for accurately detecting and quantifying chemical compounds in complex mixtures. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose. unirioja.escdc.gov

Gas Chromatography (GC): For volatile or semi-volatile compounds like methyl this compound, GC is an effective analytical technique. cdc.gov The compound is vaporized and separated from other components in a long capillary column. Its retention time—the time it takes to travel through the column—is a characteristic identifier. The Kovats retention index, a normalized measure of retention time, has been experimentally determined for methyl this compound on standard non-polar columns, providing a valuable parameter for method development. nih.gov Mass spectrometry (MS) is often coupled with GC (GC-MS), allowing for both quantification and definitive structural identification based on the molecule's mass spectrum. cdc.goveurofins.com

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wide range of compounds and is a cornerstone of pharmaceutical analysis. unirioja.es For this compound and its derivatives, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector is commonly used for quantification, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. cdc.gov Method development involves optimizing variables such as the mobile phase composition, flow rate, and column temperature to achieve good separation from other components in the sample matrix. unirioja.es

Table 2: Analytical Methods for Benzoate Derivatives

Technique Typical Application Key Method Parameters Detection Principle Reference GC-MS Quantification of volatile and semi-volatile organic compounds in environmental or biological samples. Column: Fused-silica capillary column.

Injection: Splitless injection.

Detection: Mass Spectrometry (MS). Separation based on volatility and column interaction, followed by detection based on mass-to-charge ratio. mdpi.com, mdpi.com HPLC-UV Determination of active components in pharmaceutical preparations or research samples. Column: Reversed-phase (e.g., C18).

Mobile Phase: Acetonitrile/water or methanol (B129727)/water mixture.

Detection: UV spectrophotometry. Separation based on polarity differences, followed by detection based on UV absorbance by the aromatic ring. nih.gov, eurofins.com GC General analysis of volatile compounds. Parameter: Kovats Retention Index.

Value (Standard non-polar): ~1510-1541. The retention index provides a standardized value for compound identification across different systems. mdpi.com

Quality Control and Impurity Profiling in Chemical Synthesis

The production of this compound and its derivatives, such as Methyl this compound, for applications in materials science and particularly as intermediates in pharmaceutical synthesis, necessitates stringent quality control (QC) and thorough impurity profiling. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final products. simsonpharma.com Consequently, regulatory bodies like the International Conference on Harmonisation (ICH) and national pharmacopoeias (e.g., USP, BP) have established rigorous guidelines for controlling impurities in active pharmaceutical ingredients (APIs) and their starting materials. nih.gov

Quality Control Specifications

Quality control for derivatives like Methyl this compound involves a series of analytical tests to ensure the material meets predefined specifications for purity, identity, and physical properties. High-purity grades of these compounds are often used as highly characterized reference materials in drug development and manufacturing. simsonpharma.com Key QC parameters typically include appearance, melting point, and an assay of purity, often determined by gas chromatography (GC).

| Parameter | Specification | Analytical Method |

|---|---|---|

| Appearance | White to cream or light yellow crystals/powder | Visual Inspection |

| Assay (Purity) | ≥97.5% to >99.0% | Gas Chromatography (GC) |

| Melting Point | 40.0°C - 46.0°C | Melting Point Apparatus |

Impurity Profiling

Impurity profiling is the comprehensive process of identifying, characterizing, and quantifying impurities that may be present in a chemical substance. pharmaguideline.com For this compound, impurities can originate from various stages of the synthesis process, including starting materials, intermediates, by-products from side reactions, and residual solvents. resolvemass.caajprd.com

A common synthetic route to 3,5-dimethoxybenzoates involves the methylation of 3,5-dihydroxybenzoic acid or its esters. This process can lead to several potential process-related organic impurities if the reaction is not driven to completion or if side reactions occur.

Potential Process-Related Impurities in the Synthesis of 3,5-Dimethoxybenzoates:

| Impurity Type | Potential Compound | Source |

|---|---|---|

| Unreacted Starting Material | 3,5-Dihydroxybenzoic acid | Incomplete methylation of the precursor. |

| Intermediate | 3-Hydroxy-5-methoxybenzoic acid | Partial or incomplete methylation. |

| By-product | Compounds from over-methylation or side reactions | Non-specific reactions of the methylating agent. |

| Residual Solvents | Methanol, Acetone (B3395972), Dichloromethane | Remnants from reaction and purification steps. |

Advanced analytical techniques are employed to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separation and quantification. resolvemass.ca For structural elucidation of unknown impurities, hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. resolvemass.ca Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive characterization of impurity structures. simsonpharma.com The goal is to develop a robust manufacturing process that consistently produces this compound with a well-defined and controlled impurity profile, ensuring its suitability for high-stakes applications.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches for 3,5-Dimethoxybenzoate Production

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For this compound and its esters, research is focused on replacing harsh, traditional catalysts with greener alternatives that offer high efficiency, mild reaction conditions, and reduced waste.

A significant advancement is the use of platinum dioxide (PtO₂) and nickel oxide (NiO) as catalysts for the transesterification of methyl this compound. rsc.orgrsc.org This method operates under mild and neutral conditions, effectively circumventing the corrosivity (B1173158) and toxicity associated with conventional acid, alkali, or organometallic catalysts. rsc.org The process is notable for its high yields, with studies showing that using PtO₂ with a hydrogen source can achieve a 99% yield in the conversion of methyl this compound to its ethyl ester in just six hours at 60°C. rsc.org Furthermore, the addition of NiO can maintain high catalytic activity, reducing the required amount of the more expensive platinum catalyst. rsc.org

Another green approach involves the use of organocatalysts, such as L-ascorbic acid (vitamin C). scielo.br Vitamin C has been successfully employed as a robust and efficient catalyst for reactions involving derivatives of 3,5-dimethoxybenzoic acid. For example, it catalyzes the synthesis of 3-heptyl-3,4,6-trimethoxyisobenzofuran-1(3H)-one, a cytosporone analog, with an 80% yield at room temperature, highlighting its potential as a green alternative to metal-based catalysts. scielo.br

These emerging methods represent a significant step forward in the sustainable production of this compound derivatives, as summarized in the table below.

Table 1: Comparison of Synthetic Approaches for this compound Derivatives

| Method | Catalyst | Key Advantages | Conditions | Ref. |

|---|---|---|---|---|

| Green Transesterification | Platinum Dioxide (PtO₂) / Nickel Oxide (NiO) | Environmentally friendly, neutral conditions, high yield, avoids corrosive/toxic catalysts. | Mild temperature (25-60°C), low H₂ pressure. | rsc.orgrsc.org |

| Organocatalysis | L-Ascorbic Acid (Vitamin C) | Green, robust, efficient, metal-free. | Room temperature. | scielo.br |

| Conventional Friedel-Crafts | Aluminum Chloride (AlCl₃) | Established method for acylation. | Anhydrous conditions, strong Lewis acid. | scielo.br |

| Conventional Esterification | Sulfuric Acid, Chlorosulfonic Acid | Traditional method for ester formation. | Strong acid catalysis. | |

Exploration of Novel Reactivity and Unprecedented Transformations

Serendipity in scientific investigation often leads to the discovery of novel chemical reactions. Research on this compound has yielded such unexpected findings, revealing unprecedented transformations.

In one notable instance, researchers attempting the catalytic hydrogenation of a related benzofuran (B130515) intermediate in the presence of PtO₂ discovered an unexpected and efficient transesterification reaction instead of the expected olefin bond reduction. rsc.org This finding prompted a deeper investigation into the catalytic activity of PtO₂, using methyl this compound as a model substrate, which ultimately led to the development of the green transesterification method discussed previously. rsc.orgrsc.org The reaction showed high chemoselectivity, with primary alcohols yielding excellent results while sterically hindered secondary or tertiary alcohols showed low reactivity. rsc.org

Another area of novel reactivity involves the use of this compound derivatives in unique coupling reactions. For example, (1H-Benzo[d] rsc.orgevitachem.comtriazol-1-yl)methyl 4-bromo-3,5-dimethoxybenzoate was synthesized through what was described as an unprecedented Mitsunobu-type reaction, showcasing new ways to functionalize the benzoate (B1203000) core. rsc.org

Furthermore, the reactivity of this compound has been harnessed in new analytical methods. It has been used as a chemical probe for detecting hydroxyl radicals in a novel antioxidant activity assay based on the CUPRAC (Cupric Reducing Antioxidant Capacity) method. nih.gov In this system, hydroxyl radicals attack the this compound probe, and the degree of hydroxylation, measured spectrophotometrically, is inversely proportional to the scavenging ability of a co-incubated antioxidant. This application demonstrates a novel use of the compound's reactivity for biological and chemical analysis. nih.gov

Advanced Materials Design Leveraging this compound Architectures

The rigid, aromatic structure of this compound makes it an attractive building block for the design of advanced polymers and materials with tailored properties. Its derivatives are being explored as key components in the creation of novel, high-performance, and sustainable materials.